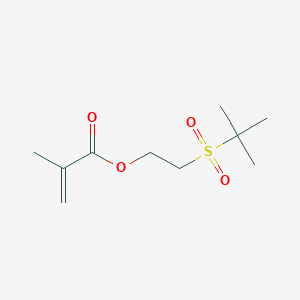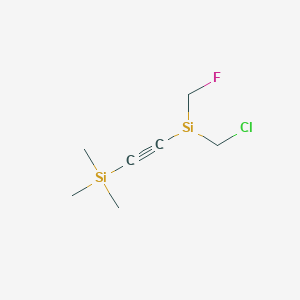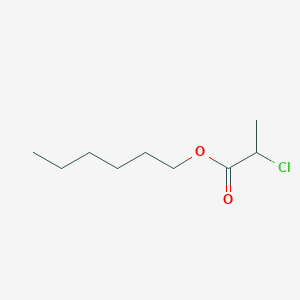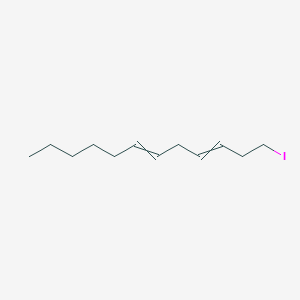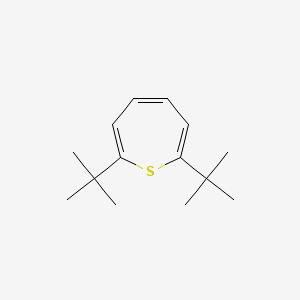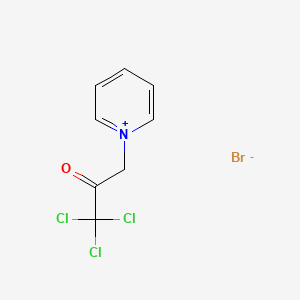
Methyl 2,3-dichloro-3,3-difluoropropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,3-dichloro-3,3-difluoropropanoate is an organic compound with the molecular formula C4H5Cl2F2O2 It is a derivative of propanoic acid, where the hydrogen atoms on the second and third carbon atoms are replaced by chlorine and fluorine atoms, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2,3-dichloro-3,3-difluoropropanoate can be synthesized through the reaction of 2,3-dichloro-3,3-difluoropropene with methanol in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2,3-dichloro-3,3-difluoropropanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide can facilitate substitution reactions.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with common reagents including hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution: Products vary depending on the substituents introduced.
Hydrolysis: The major products are 2,3-dichloro-3,3-difluoropropanoic acid and methanol.
Reduction: The products depend on the specific reducing agent and conditions used.
Aplicaciones Científicas De Investigación
Methyl 2,3-dichloro-3,3-difluoropropanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of methyl 2,3-dichloro-3,3-difluoropropanoate involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms enhances its reactivity, allowing it to participate in various chemical reactions. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further interact with biological or chemical systems.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dichloro-3,3-difluoropropene: A precursor in the synthesis of methyl 2,3-dichloro-3,3-difluoropropanoate.
Methyl 2,2-dichloro-3,3,3-trifluoropropanoate: A similar compound with an additional fluorine atom.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties. The combination of chlorine and fluorine atoms makes it a valuable compound for various applications, particularly in the synthesis of fluorinated organic molecules.
Propiedades
Número CAS |
86011-99-6 |
|---|---|
Fórmula molecular |
C4H4Cl2F2O2 |
Peso molecular |
192.97 g/mol |
Nombre IUPAC |
methyl 2,3-dichloro-3,3-difluoropropanoate |
InChI |
InChI=1S/C4H4Cl2F2O2/c1-10-3(9)2(5)4(6,7)8/h2H,1H3 |
Clave InChI |
SCMQDAREEVNFCW-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(C(F)(F)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S,8R,9S,10S,13R,14S,17R)-17-(2,10-dimethylundecan-6-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14424508.png)
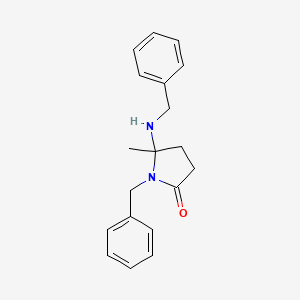
![(E)-methyl-[[2-[2-[2-[(2E)-2-[methyl(oxido)azaniumylidene]hydrazinyl]phenyl]sulfanylethylsulfanyl]phenyl]hydrazinylidene]-oxidoazanium](/img/structure/B14424524.png)
